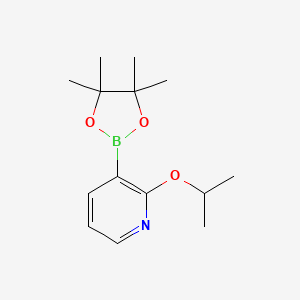
2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of organic dyes and polymers often involves palladium-catalyzed polycondensation reactions. In the context of the provided data, the synthesis of a series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols was achieved by introducing different substituents in the para position relative to the hydroxyl group . These compounds were synthesized to investigate their photophysical properties. Similarly, polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units were synthesized using palladium-catalyzed polycondensation of various monomers, including those with 2,2′-(9,9-dihexyl-9H-fluoren-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene . These polymers were found to be deeply colored and soluble in common organic solvents.
Molecular Structure Analysis
The molecular structure of organic dyes and polymers plays a crucial role in their photophysical properties. The tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols synthesized in the first study have a structure that allows for intense fluorescence and a large Stokes shift when excited with UV light . The isoDPP units in the main chain of the polymers described in the second study contribute to the deep coloration of the polymers . The molecular weights of these polymers ranged between 3.5 and 22 kDa, indicating a significant degree of polymerization.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds and polymers are typically palladium-catalyzed polycondensation reactions. These reactions are essential for creating the conjugated systems that confer the desired photophysical properties. The introduction of different substituents and the formation of the main chain in the polymers are key steps in achieving the final properties of the materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds and polymers are directly influenced by their molecular structures. The tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols exhibit intense fluorescence, high absolute quantum yields, and a large Stokes shift, which are desirable features for organic dyes . The solubility of the polymers in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran is an important characteristic for processing and application purposes . The deep coloration of the polymers indicates strong light absorption, which is a valuable attribute for materials used in optical applications.
科学的研究の応用
-
Scientific Field: Organic Chemistry
- Application : This compound can be used as a reagent to borylate arenes . Borylation is a process that introduces a boron atom into a molecule and is a common procedure in organic synthesis. This process is often used to create new carbon-boron bonds for the synthesis of boronic acids, which are important compounds in Suzuki coupling reactions.
-
Scientific Field: Polymer Chemistry
- Application : This compound can also be used in the synthesis of intermediates for generating conjugated copolymers . Conjugated copolymers are a type of polymer where the polymer chains have alternating single and multiple bonds. These materials have interesting electronic properties and are used in a variety of applications, including organic light-emitting diodes (OLEDs) and solar cells.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)17-12-11(8-7-9-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFPLUKZBSELRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590337 |
Source


|
| Record name | 2-[(Propan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
848243-25-4 |
Source


|
| Record name | 2-[(Propan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

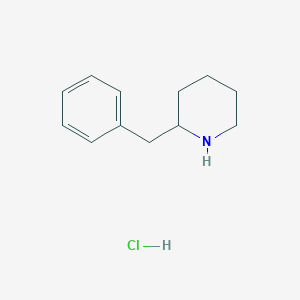
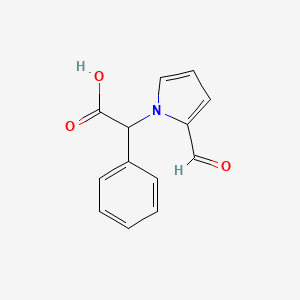
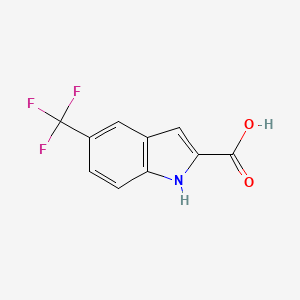
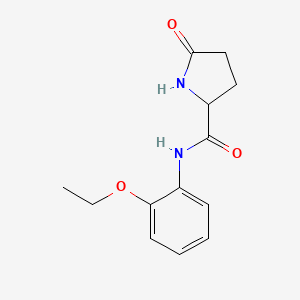
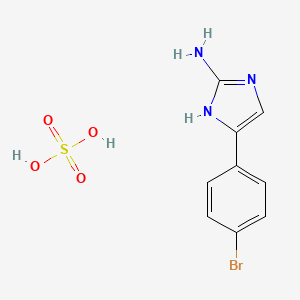
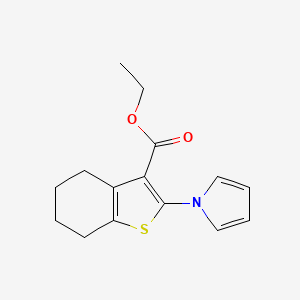




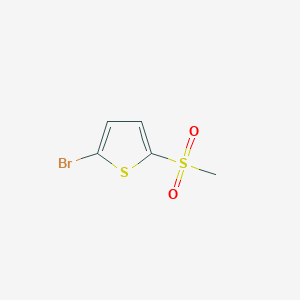

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
